molecular formula C13H20N2O B1453780 1-Ethyl-3-(4-methoxyphenyl)piperazine CAS No. 1248908-15-7

1-Ethyl-3-(4-methoxyphenyl)piperazine

Cat. No. B1453780
M. Wt: 220.31 g/mol
InChI Key: LQOWRQXCEKRNOG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-methoxyphenyl)piperazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a piperazine derivative .


Synthesis Analysis

The synthesis of 1-Ethyl-3-(4-methoxyphenyl)piperazine involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(4-methoxyphenyl)piperazine has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method and the B3LYP functional and the 6–311++G(d,p) basis set .


Chemical Reactions Analysis

Piperazine derivatives, including 1-Ethyl-3-(4-methoxyphenyl)piperazine, show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-(4-methoxyphenyl)piperazine include its solubility, melting point, boiling point, and flash point . Theoretical calculations of its properties have been performed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .

Scientific Research Applications

  • Neurotransmission Studies :

    • [18F]p-MPPF , a derivative of 1-Ethyl-3-(4-methoxyphenyl)piperazine, is used in positron emission tomography (PET) studies to examine serotonergic neurotransmission. This compound is an antagonist of the 5-HT1A receptor, and its applications include chemistry, radiochemistry, and animal and human data collection. This research is essential in understanding the role of 5-HT1A receptors in various neurological and psychiatric disorders (Plenevaux et al., 2000).
  • Development of Therapeutic Agents :

    • Studies on long-acting dopamine transporter ligands, relevant in treating cocaine abuse, involve derivatives of 1-Ethyl-3-(4-methoxyphenyl)piperazine. These compounds show significant promise in providing therapeutic solutions for substance abuse, with a focus on their binding affinity and in vitro and in vivo evaluations (Hsin et al., 2002).
  • Receptor Binding Studies :

    • Research on 1-arylpiperazine derivatives has shown these compounds to have high affinity for 5-HT7 and 5-HT1A receptors. These findings are significant in the development of drugs targeting these specific serotonin receptors, potentially useful in treating various central nervous system disorders (Leopoldo et al., 2004).
  • Synthesis and Characterization for Medical Imaging :

    • Derivatives of 1-Ethyl-3-(4-methoxyphenyl)piperazine are also synthesized and characterized for their potential use in medical imaging, particularly in visualizing 5-HT1A receptors overexpressed in cells. This research is pivotal for advancing imaging techniques in medical diagnostics (Lacivita et al., 2009).
  • Pharmacokinetic Studies :

    • The compound 1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxyphenyl) piperazine, closely related to 1-Ethyl-3-(4-methoxyphenyl)piperazine, has been analyzed in pharmacokinetic studies. These studies are crucial for understanding the drug's behavior in the body, which is fundamental in developing effective pharmaceuticals (Agostini et al., 1989).

Safety And Hazards

1-Ethyl-3-(4-methoxyphenyl)piperazine can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-ethyl-3-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-15-9-8-14-13(10-15)11-4-6-12(16-2)7-5-11/h4-7,13-14H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOWRQXCEKRNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(4-methoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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